Berberrubine

Descripción general

Descripción

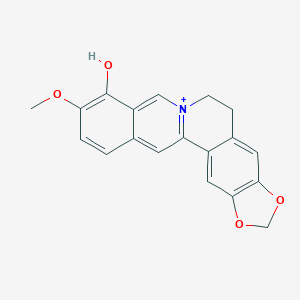

Berberrubine is a naturally occurring isoquinoline alkaloid and one of the main active metabolites of berberine. It is known for its significant biological activities, including anti-obesity and antihypoglycemic effects. This compound has been studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as non-alcoholic fatty liver disease.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Berberrubine can be synthesized through the structural modification of berberine. One common method involves heating berberine at 220°C in a vacuum stove for 10 minutes. This process leads to the formation of this compound by altering the chemical structure of berberine .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of berberine from natural sources, followed by its chemical modification to produce this compound. The extraction methods for berberine include the use of solvents such as ethanol or methanol, followed by purification processes like chromatography. The extracted berberine is then subjected to the aforementioned heating process to obtain this compound.

Análisis De Reacciones Químicas

Reactions with Alkyl Sulfochlorides

Berberrubine reacts with alkyl sulfochlorides under standard conditions, using methylene chloride as a solvent and triethylamine as a base, leading to the formation of sulfonates . Cyclic sulfonates and sultones are also formed .

- The reaction of this compound with alkyl sulfochlorides yields sulfonates in 7–50% yields .

- Sulfones can be formed through sequential stages. Sulfonate is stirred at room temperature in methylene chloride in the presence of triethylamine, which results in a partial conversion to a cyclic derivative .

- Sulfene intermediates can be generated from sulfochlorides by adding triethylamine. The resulting sulfene is then added to this compound, and the reaction proceeds with varying degrees of conversion depending on the concentration of the sulfochlorides .

Chan–Evans–Lam Coupling

This compound undergoes Cu2+-catalyzed Chan–Evans–Lam coupling with arylboronic acids to synthesize 10-O-aryl-substituted berberine and this compound derivatives . This reaction involves the Cu2+-induced demethylation of this compound and subsequent arylation of the resulting 10-oxyanion functionality .

Other Reactions

- This compound can be formed from berberine through heating at 180–200 °C under reduced pressure, followed by treatment with hydrobromic acid .

- This compound derivatives can be prepared by reacting this compound with acyl chlorides in acetonitrile in the presence of pyridine or potassium carbonate .

- This compound can react with bezafibrate under the catalysis of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Berberrubine exhibits a range of pharmacological effects, which can be categorized into several key areas:

-

Metabolic Disorders

- This compound has been shown to improve metabolic parameters in patients with type 2 diabetes mellitus by reducing blood glucose levels and enhancing insulin sensitivity. A meta-analysis indicated that this compound significantly lowers triglycerides, total cholesterol, low-density lipoprotein cholesterol, and fasting plasma glucose levels in patients with metabolic disorders .

- It also modulates gut microbiota, which plays a crucial role in glucose metabolism and overall metabolic health .

-

Anticancer Activity

- Research indicates that this compound possesses anticancer properties, inhibiting the proliferation of various cancer cell lines and reducing metastasis. Its mechanisms include inducing apoptosis in cancer cells and enhancing the efficacy of chemoradiotherapy .

- The compound has shown promise in treating specific cancers by targeting multiple pathways involved in tumor growth and survival .

-

Cardiovascular Health

- This compound is recognized for its cardioprotective effects, including the ability to reduce blood pressure and improve vascular function. It has been shown to attenuate the development of atherosclerosis and improve cardiac hemodynamics .

- Its anti-inflammatory properties contribute to its effectiveness in managing cardiovascular diseases by reducing oxidative stress and inflammation .

- Antimicrobial Effects

Case Studies and Clinical Applications

Several studies have documented the clinical applications of this compound:

- A clinical trial involving 409 drug-naive patients demonstrated that this compound effectively improved glycemic control compared to placebo, highlighting its potential as a first-line treatment for type 2 diabetes .

- In another study focusing on diabetic complications, this compound was found to alleviate symptoms of diabetic nephropathy and neuropathy by enhancing antioxidant defenses and reducing inflammation .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

Berberrubine exerts its effects through multiple molecular targets and pathways. It modulates glucose and lipid metabolism by regulating the expression of proteins such as ATGL, GK, PPARα, CPT-1, ACC1, FAS, and CD36. Additionally, this compound maintains glucose homeostasis via GLUT2, GSK3β, and G6Pase . It also influences the composition of gut microbiota, which plays a role in its therapeutic effects .

Comparación Con Compuestos Similares

Berberrubine is part of the protoberberine alkaloid family, which includes compounds such as berberine, thalifendine, demethyleneberberine, jatrorrhizine, and columbamine. These compounds share a similar molecular skeleton but differ in their substitution patterns . This compound is unique due to its specific biological activities and its ability to modulate glucose and lipid metabolism more effectively than some of its analogs .

List of Similar Compounds

- Berberine

- Thalifendine

- Demethyleneberberine

- Jatrorrhizine

- Columbamine

Actividad Biológica

Berberrubine, a derivative of berberine, is gaining attention for its promising biological activities, particularly in the fields of oncology, metabolic disorders, and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally similar to berberine but exhibits enhanced lipid solubility and better bioavailability due to its affinity for P-glycoprotein (P-gp) receptors. This property allows it to penetrate cell membranes more effectively than its parent compound, making it a subject of interest for various therapeutic applications .

1. Anticancer Activity

this compound has demonstrated significant anticancer properties through multiple mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest in various cancer cell lines, including human leukemia and colon cancer cells. Specifically, low concentrations cause G1 phase arrest by upregulating the BTG2 gene, while higher concentrations lead to G2/M phase arrest .

- Apoptosis Induction : this compound promotes apoptosis in tumor cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Studies have shown increased expression of caspase genes (CASP3, CASP8, CASP9) and pro-apoptotic proteins (BAK1, BAX), alongside decreased levels of anti-apoptotic proteins like BCL2 .

- Signaling Pathways : The compound influences several mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2 and JNK. This modulation is crucial for its effects on cancer cell migration and invasion .

2. Metabolic Effects

this compound has been studied for its effects on glucose metabolism and lipid profiles:

- Diabetes Management : Clinical trials have shown that this compound effectively lowers fasting blood glucose (FBG) and postprandial blood glucose (PBG) levels in patients with type 2 diabetes. In one study, participants experienced a significant reduction in hemoglobin A1c (HbA1c) from 8.1% to 7.3% after treatment with this compound .

- Lipid Regulation : this compound has also been reported to reduce serum cholesterol and triglyceride levels, indicating its potential as a therapeutic agent for dyslipidemia .

Clinical Studies

A summary of key studies highlighting the efficacy of this compound is presented below:

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens:

- Antifungal Activity : In vitro studies have shown that this compound can inhibit the growth of Candida albicans when used in combination with terbinafine .

- Antibacterial Effects : Research indicates that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as an alternative treatment for infections .

Propiedades

IUPAC Name |

17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,6-9H,4-5,10H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYPKDKODVRYGP-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169675 | |

| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17388-19-1 | |

| Record name | Berberrubine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17388-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Berberrubine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZT5GBZ8KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Berberrubine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.